Cas no 944401-69-8 (5-bromo-4-fluoro-pyridin-2-amine)

5-bromo-4-fluoro-pyridin-2-amine structure
944401-69-8 structure
Product Name:5-bromo-4-fluoro-pyridin-2-amine
Numéro CAS:944401-69-8
Le MF:C5H4BrFN2
Mégawatts:191.001063346863
MDL:MFCD16658678
CID:1038596
PubChem ID:57917407
Update Time:2024-10-25

5-bromo-4-fluoro-pyridin-2-amine Propriétés chimiques et physiques

Nom et identifiant

    • 5-Bromo-4-fluoropyridin-2-amine
    • 5-Bromo-4-fluoro-2-pyridinamine
    • C5H4BrFN2
    • 5-Bromo-4-fluoro-2-pyridinamine (ACI)
    • 2-Amino-4-fluoro-5-bromopyridine
    • 2-Amino-5-bromo-4-fluoropyridine
    • 5-bromo-4-fluoro-pyridin-2-amine
    • MDL: MFCD16658678
    • Piscine à noyau: 1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
    • La clé Inchi: GGHBRLQYBZMEPV-UHFFFAOYSA-N
    • Sourire: BrC1=CN=C(C=C1F)N

Propriétés calculées

  • Qualité précise: 189.95400
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 9
  • Nombre de liaisons rotatives: 0

Propriétés expérimentales

  • Dense: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
  • Point d'ébullition: 233.6±35.0 ºC (760 Torr),
  • Point d'éclair: 95.1±25.9 ºC,
  • Solubilité: Légèrement soluble (3,1 G / l) (25 ºC),
  • Le PSA: 39.64000
  • Le LogP: 1.49550

5-bromo-4-fluoro-pyridin-2-amine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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944401-69-8 98%
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Chemenu
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Apollo Scientific
PC201380-1g
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944401-69-8 98%
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Apollo Scientific
PC201380-5g
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Apollo Scientific
PC201380-10g
5-Bromo-4-fluoropyridin-2-amine
944401-69-8 95%
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£495.00 2023-09-01
abcr
AB391595-1 g
5-Bromo-4-fluoropyridin-2-amine; .
944401-69-8
1g
€94.00 2023-04-25
abcr
AB391595-5 g
5-Bromo-4-fluoropyridin-2-amine; .
944401-69-8
5g
€243.60 2023-04-25
abcr
AB391595-10 g
5-Bromo-4-fluoropyridin-2-amine; .
944401-69-8
10g
€540.20 2022-03-02
abcr
AB391595-25 g
5-Bromo-4-fluoropyridin-2-amine; .
944401-69-8
25g
€1,048.40 2022-03-02

5-bromo-4-fluoro-pyridin-2-amine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  cooled; 1 h, rt
Référence
Fused tricyclic imidazole derivatives as modulators of TNF activity and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 10 °C; 3 h, rt
Référence
Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines
Shen, Sida ; He, Xiangyu; Yang, Zheng; Zhang, Liang; Liu, Yingtao; et al, ACS Medicinal Chemistry Letters, 2018, 9(7), 719-724

Méthode de production 3

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
Référence
High selectivity substituted pyrimidine PI3K inhibitor
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, 25 °C
Référence
Preparation of heteroaryl compounds and uses in Tau imaging
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  5 °C; 1 h, 5 °C → rt
Référence
Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide ,  Lithium perchlorate Solvents: Acetic acid ,  Acetonitrile ;  8 h, 25 °C
Référence
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions
Wu, Yanwei; Xu, Shanghui; Wang, Hong; Shao, Dongxu; Qi, Qiqi; et al, Journal of Organic Chemistry, 2021, 86(22), 16144-16150

Méthode de production 7

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  4 h, rt
Référence
Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine ,  N-Bromosuccinimide Solvents: Acetonitrile ;  overnight, 25 °C; overnight, 25 °C
Référence
Preparation of pyridinone and pyrimidinone derivatives as RET kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, rt
Référence
Tetrahydroimidazopyridine derivatives as modulators of TNF activity and preparation
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 1 h, rt; rt → 0 °C; 1 h, rt
Référence
Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Tetrabutylammonium bromide ,  Lithium perchlorate Solvents: Acetic acid ,  Acetonitrile ;  16 h, 25 °C
Référence
Electrochemical synthesis method of bromopyridine derivatives
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  5 °C; 1 h, 5 °C → rt
Référence
Preparation of oxodihydropyridinyloxycyclohexane derivatives and analogs for use as bromodomain inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  4 h, rt
Référence
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  2 h, rt
Référence
Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Diisopropylethylamine ,  Ammonia Solvents: Dimethyl sulfoxide ;  2 h, 180 °C
Référence
Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors
Liu, Gang; Abraham, Sunny; Liu, Xing; Xu, Shimin; Rooks, Allison M.; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441

Méthode de production 16

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  4 h, 25 °C
Référence
Preparation of pyridino[1,2-a]pyrimidones as mTOR/PI3K inhibitors
, China, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  60 min, rt
Référence
Preparation of biaryl compounds as modulators of KIT, CSF-1R and/or FLT3 kinase
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  30 min
Référence
(Aminoheteroaryl)benzamides as kinase inhibitors and their preparation
, World Intellectual Property Organization, , ,

5-bromo-4-fluoro-pyridin-2-amine Raw materials

5-bromo-4-fluoro-pyridin-2-amine Preparation Products

5-bromo-4-fluoro-pyridin-2-amine Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Numéro de commande:A859422
État des stocks:in Stock
Quantité:25g/100g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:18
Prix ($):355.0/1171.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
A859422
Pureté:99%/99%
Quantité:25g/100g
Prix ($):355.0/1171.0
Courriel